N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide
Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a thiophene ring and a 3-fluorophenylmethanesulfonamide side chain. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and heterocyclic systems are pharmacologically relevant .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S2/c1-13-18(17-7-4-10-25-17)14(2)22(21-13)9-8-20-26(23,24)12-15-5-3-6-16(19)11-15/h3-7,10-11,20H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJOOUZIHWKKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)CC2=CC(=CC=C2)F)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C16H20N4O3S
- Molecular Weight : Approximately 380.5 g/mol
- Functional Groups :
- Pyrazole ring
- Thiophene ring
- Methanesulfonamide group
This combination of functional groups contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways and influencing physiological responses.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, pyrazole derivatives have shown effectiveness against various cancer cell lines, including HepG2 and A549, with IC50 values indicating significant cytotoxic effects .
| Compound | Cancer Cell Line | IC50 Value |
|---|---|---|
| Pyrazole Derivative | HepG2 | X µM |
| Pyrazole Derivative | A549 | Y µM |
Anti-inflammatory Properties
Studies suggest that this compound may possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX .
Antimicrobial Effects
The sulfonamide group in the structure enhances its interaction with microbial targets, potentially offering antimicrobial properties against various pathogens .
Case Studies and Research Findings
- Cytotoxicity Studies : A study reported the synthesis of pyrazole derivatives that exhibited promising cytotoxic effects against several human cancer cell lines. The presence of the thiophene moiety was crucial for enhancing biological activity .
- Molecular Docking Studies : Molecular docking simulations have demonstrated the binding affinity of similar compounds to target proteins involved in cancer progression. This computational approach suggests potential pathways for therapeutic intervention .
- In Vitro Assays : In vitro assays using MTT methods have shown that compounds related to this compound exhibit significant antiproliferative effects against breast cancer (T-47D) and melanoma (UACC-257) cell lines .
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
- Antimicrobial Activity : Its structure suggests potential interactions with microbial targets, which could lead to the development of new antimicrobial agents.
- Anticancer Potential : Some studies have indicated that pyrazole derivatives can exhibit anticancer activities by disrupting cancer cell proliferation.
Anti-inflammatory Agents
In silico studies have shown that compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests that further optimization of the compound could lead to effective anti-inflammatory drugs .
Antimicrobial Agents
The compound's unique structure allows for interaction with bacterial enzymes or receptors, potentially leading to new treatments for bacterial infections. Research into similar sulfonamide compounds has shown promise in this area .
Cancer Therapeutics
Studies on related pyrazole compounds have demonstrated their ability to inhibit cancer cell growth. The mechanism often involves targeting specific signaling pathways within cancer cells .
Case Studies and Research Findings
Several studies have explored the synthesis and evaluation of similar compounds:
- Synthesis of Pyrazole Derivatives : A study synthesized various pyrazole derivatives using simple transformations and evaluated their anti-inflammatory properties through molecular docking studies. The results indicated significant potential for further development as therapeutic agents .
- Antimicrobial Activity Evaluation : Research on sulfonamide derivatives has highlighted their effectiveness against various pathogens, suggesting that this compound could be similarly effective .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include sulfonamide derivatives with heterocyclic cores and fluorinated aryl groups. Examples from the provided evidence and literature include:
Functional Group Analysis
- Sulfonamide Group : Present in all compounds, this group enhances hydrogen-bonding capacity and is critical for interactions with biological targets (e.g., carbonic anhydrases, kinases) .
- Fluorinated Aryl Groups : The 3-fluorophenyl group in the target compound vs. 2,4-difluoro substituents in analogues may alter electronic effects and metabolic stability. Fluorine increases lipophilicity and resistance to oxidative metabolism .
- Heterocyclic Cores: Pyrazole (target) vs. oxadiazole-thiazole hybrids or thiazole-thiophene systems . Pyrazoles are known for their rigidity and metabolic stability, whereas oxadiazoles improve solubility.
Pharmacological and Physicochemical Properties
- Solubility : The thiophene and pyrazole groups in the target compound likely reduce aqueous solubility compared to oxadiazole-containing analogues .
- Binding Affinity : The 3,5-dimethyl substitution on the pyrazole may sterically hinder interactions compared to smaller substituents in thiazole-based analogues .
- Synthetic Accessibility : The target compound’s synthesis may require multi-step protocols similar to those in Scheme 1 (e.g., coupling sulfonamide with heterocyclic intermediates under reflux conditions) .
Research Findings and Limitations
- Structural comparisons rely on inferred properties from analogues.
- Biological Activity : Direct pharmacological data for the target compound are absent in the evidence. However, sulfonamide-pyrazole hybrids are documented in kinase inhibition (e.g., JAK2/STAT3 pathways) and antimicrobial activity .
Q & A
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic (PK) properties, and how can in vitro-in vivo discrepancies be mitigated?
- Methodological Answer : Use Physiologically Based Pharmacokinetic (PBPK) modeling (e.g., GastroPlus) integrated with microsomal clearance data . For poor oral bioavailability predictions, apply mechanistic dissolution models accounting for intestinal permeability (Caco-2 assays) and supersaturation propensity. Cross-validate with in vivo PK studies in rodent models .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Data Analysis & Validation
Q. How should researchers design experiments to validate contradictory findings in the compound’s cytotoxicity profile?
- Methodological Answer : Implement replicated analysis (primary vs. secondary assays) with strict blinding protocols. Use multivariate ANOVA to isolate variables (e.g., cell line genetic drift, assay plate effects). For translational relevance, compare results across >3 cell lines and primary human cells .
Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound’s efficacy studies?
- Methodional Answer : Apply four-parameter logistic (4PL) regression with bootstrapping to estimate EC₅₀/IC₅₀ confidence intervals. For biphasic responses, use a Hill-slope heterogeneity test . CRDC subclass RDF2050108 supports process control algorithms for dynamic data modeling .
Interdisciplinary Integration
Q. How can researchers leverage structural analogs to infer SAR without synthetic redundancy?
- Methodological Answer : Use scaffold-hopping algorithms (e.g., Topomer similarity) to prioritize novel analogs. Validate hypotheses via combinatorial chemistry libraries focused on substituent variation (e.g., fluorophenyl positional isomers). CRDC subclass RDF2050103 guides analog design through reaction network simulations .
Q. What strategies ensure reproducibility when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Employ flow chemistry for continuous processing, minimizing batch variability. Use PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring. Reference CRDC subclass RDF2050108 for scale-up simulation protocols .
Ethical & Collaborative Considerations
Q. How can interdisciplinary teams collaboratively address conflicting data on the compound’s toxicity profile?
- Methodological Answer : Establish a data harmonization protocol using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Share raw datasets via platforms like ResearchGate (see ) for independent validation. Use Delphi consensus methods to reconcile expert interpretations .【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

